Cas no 1823472-00-9 (1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-)

1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-
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- インチ: 1S/C9H9BrClNO/c1-2-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3
- InChIKey: PQACQRKUFPMHFK-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(Cl)=C(Br)C=C1N)(=O)CC
1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-672969-5.0g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 5.0g |
$2110.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091332-5g |
1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 95% | 5g |
¥9926.0 | 2023-03-31 | |
Enamine | EN300-672969-0.1g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 0.1g |
$640.0 | 2023-03-11 | ||
Enamine | EN300-672969-1.0g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-672969-0.25g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 0.25g |
$670.0 | 2023-03-11 | ||
Enamine | EN300-672969-0.5g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 0.5g |
$699.0 | 2023-03-11 | ||
Enamine | EN300-672969-0.05g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 0.05g |
$612.0 | 2023-03-11 | ||
Enamine | EN300-672969-10.0g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 10.0g |
$3131.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091332-1g |
1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 95% | 1g |
¥3423.0 | 2023-03-31 | |
Enamine | EN300-672969-2.5g |
1-(2-amino-4-bromo-5-chlorophenyl)propan-1-one |
1823472-00-9 | 2.5g |
$1428.0 | 2023-03-11 |
1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)- 関連文献
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-に関する追加情報
Chemical Profile of 1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl) and CAS No. 1823472-00-9
1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl), identified by the chemical compound code CAS No. 1823472-00-9, represents a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a propanone backbone conjugated with a brominated and chlorinated phenyl ring substituted with an amino group, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups on its aromatic ring imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.
The structural motif of 1-(2-amino-4-bromo-5-chlorophenyl)propanone is particularly intriguing from a medicinal chemistry perspective. The presence of both bromine and chlorine atoms at the 4th and 5th positions of the phenyl ring enhances its electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in drug synthesis. Concurrently, the amino group at the 2nd position serves as a hydrogen bond acceptor and can participate in further derivatization, enabling the construction of more complex molecular architectures. Such features make this compound a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymatic pathways implicated in various diseases. The scaffold of 1-(2-amino-4-bromo-5-chlorophenyl)propanone has been explored as a potential inhibitor for enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated that analogs bearing similar structural features can modulate the activity of kinases and transcription factors critical in these pathological processes. The bromine and chlorine substituents on the phenyl ring have been shown to enhance binding affinity to biological targets by improving hydrophobic interactions and electronic complementarity.
One notable area of research involves the use of CAS No. 1823472-00-9 derivatives as modulators of Janus kinases (JAKs), which play a central role in cytokine signaling pathways. Inhibition of JAKs has emerged as a promising strategy for treating autoimmune disorders such as rheumatoid arthritis and psoriasis. Computational modeling studies have identified that modifications to the propanone moiety can fine-tune binding interactions with the JAK active site. Preliminary experimental data suggest that certain derivatives exhibit significant inhibitory activity with favorable pharmacokinetic profiles, positioning them as lead candidates for further optimization.
The synthesis of 1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl) involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 2-amino-4-bromo-5-chlorobenzaldehyde, condensation with acetone under basic conditions yields the desired propanone derivative. The reaction proceeds via aldol condensation followed by purification steps to isolate the product in high yield. This synthetic route underscores the accessibility of this compound, allowing researchers to readily explore its derivatives without extensive synthetic challenges.
From a biochemical standpoint, the amino group on 1-(2-amino-4-bromo-5-chlorophenyl)propanone can be further functionalized to introduce additional pharmacophores or linkages for targeted drug delivery systems. For example, coupling this compound with polyethylene glycol (PEG) chains can enhance its solubility and prolong its circulation time in biological systems, making it suitable for applications in nanomedicine. Similarly, attachment to targeting ligands such as antibodies or peptides can enable site-specific delivery to diseased tissues.
The potential applications of CAS No. 1823472-00-9 extend beyond oncology and immunology into other therapeutic domains such as neurology and infectious diseases. Research is ongoing to investigate its efficacy against enzymes like monoamine oxidase (MAO) or proteases implicated in neurodegenerative disorders like Alzheimer's disease. Additionally, derivatives of this compound have shown promise as antiviral agents by interfering with viral replication mechanisms at various stages.
In conclusion,1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl) stands out as a structurally intriguing compound with broad applications in pharmaceutical research. Its unique combination of functional groups on the phenyl ring provides ample opportunities for chemical modification and biological evaluation. As our understanding of disease mechanisms continues to evolve,CAS No. 1823472-00-9 will likely play an increasingly important role in the development of next-generation therapeutics aimed at treating some of humanity's most pressing health challenges.
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